Gentamicin C1 Pentaacetate Salt
Description
Contextualization within the Gentamicin (B1671437) Complex and Aminoglycoside Chemistry
Gentamicin, an antibiotic discovered in 1963 from the fermentation of Micromonospora purpurea, is not a single entity but a complex mixture of structurally related aminoglycoside compounds. scilit.com The major components of this complex, which account for approximately 80% of its composition and exhibit the highest antibacterial activity, are Gentamicin C1, Gentamicin C1a, and Gentamicin C2. scilit.com These components are all classified as 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides and differ primarily in the methylation patterns at the 6' position of the purpurosamine sugar moiety. scilit.comchemignition.com
Aminoglycosides as a chemical class are characterized by their amino-modified sugar structures linked via glycosidic bonds. researchgate.netthermofisher.com These molecules are highly polar and water-soluble, existing as polycations at physiological pH. researchgate.net Their mechanism of action involves binding to the 30S subunit of bacterial ribosomes, which disrupts protein synthesis and ultimately leads to bacterial cell death. thermofisher.comresearchgate.net
Significance of Derivatization in Chemical Research
The derivatization of aminoglycosides, such as the formation of Gentamicin C1 Pentaacetate Salt, serves several critical purposes in chemical research. The inherent properties of aminoglycosides, including their high polarity and lack of a strong chromophore, present challenges for their analysis using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. thermofisher.com
The conversion of the amino groups into acetate (B1210297) salts can improve the compound's stability and solubility in certain solvents, which is advantageous for creating standardized solutions for analytical purposes. chemignition.comvinipul.com Furthermore, derivatization can enhance the detectability of the molecule in various analytical systems. bioinfopublication.org In a broader sense, the chemical modification of aminoglycosides is a key strategy in the quest to develop new antibiotic variants with improved efficacy, reduced toxicity, and the ability to overcome bacterial resistance. nih.gov The creation of salt forms is a fundamental step in this process, allowing for better handling, purification, and formulation of these complex molecules. nih.gov
Overview of Research Paradigms and Methodological Approaches
Research involving this compound primarily revolves around its use as a reference standard in analytical chemistry. thermofisher.comresearchgate.net The complex nature of the gentamicin mixture necessitates the separation and quantification of its individual components to understand their respective pharmacokinetic and pharmacodynamic profiles. wikipedia.org
Methodological approaches heavily rely on chromatographic techniques, particularly HPLC. researchgate.netthermofisher.compragolab.cz The development of robust HPLC methods for the separation of gentamicin components is a significant area of research. These methods often involve pre-column or post-column derivatization to enhance the detection of the individual components. scilit.comresearchgate.net this compound, with its well-defined chemical structure and purity, serves as a crucial calibrant in these analytical assays, ensuring the accuracy and reproducibility of the results. davidpublisher.com
The synthesis of Gentamicin C1 and its subsequent conversion to an acetate salt has been described in the scientific literature, providing a pathway for obtaining this important reference material. acs.org The process involves a multi-step chemical synthesis to create the core Gentamicin C1 molecule, followed by treatment with acetic acid to form the salt.
Structure
2D Structure
Properties
Molecular Formula |
C31H58N5O17-5 |
|---|---|
Molecular Weight |
772.8 g/mol |
IUPAC Name |
2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;pentaacetate |
InChI |
InChI=1S/C21H43N5O7.5C2H4O2/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;5*1-2(3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;5*1H3,(H,3,4)/p-5 |
InChI Key |
UNWSNMDPSUKPJQ-UHFFFAOYSA-I |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Acetylation of Gentamicin (B1671437) C1: Reaction Pathways and Conditions
The conversion of Gentamicin C1 to its pentaacetate salt is achieved through the acetylation of its five amino groups. This chemical transformation is a nucleophilic acyl substitution reaction. The nitrogen atoms of the amino groups on the gentamicin molecule act as nucleophiles, attacking the electrophilic carbonyl carbons of an acetylating agent, most commonly acetic anhydride (B1165640).
To achieve a high yield of the fully acetylated product, the reaction conditions must be carefully controlled. The choice of solvent is critical; methanol (B129727) or aqueous methanol are often used to ensure the solubility of the polar gentamicin molecule. The reaction is typically performed under basic conditions to deprotonate the amino groups, thereby increasing their nucleophilicity. This is often accomplished by adding a mild base, such as sodium bicarbonate, or by using an anion-exchange resin. asm.org
A molar excess of the acetylating agent, acetic anhydride, is generally used to ensure that all five amino groups are acetylated, driving the reaction to completion. The reaction is typically conducted at room temperature over several hours. Following the reaction, the Gentamicin C1 pentaacetate salt is isolated and purified from the reaction mixture, often through crystallization or chromatographic techniques.
Table 1: Key Reagents and Conditions for the Acetylation of Gentamicin C1
| Reagent/Condition | Role | Typical Specification |
|---|---|---|
| Gentamicin C1 | Starting Material | Isolated from gentamicin complex researchgate.net |
| Acetic Anhydride | Acetylating Agent | Molar excess |
| Solvent | Reaction Medium | Methanol or aqueous methanol |
| Base | Catalyst | Sodium bicarbonate or anion-exchange resin asm.org |
| Temperature | Reaction Control | Room temperature |
| Reaction Time | Reaction Completion | Several hours |
Selective Derivatization Techniques for Aminoglycosides
The presence of multiple, similarly reactive functional groups on aminoglycosides like Gentamicin C1 makes selective chemical modification a formidable challenge. nih.gov However, the ability to selectively derivatize these molecules is crucial for developing new analogs with improved properties and for studying their structure-activity relationships.
Functional Group Transformations and Yield Optimization
With key functional groups protected, a variety of transformations can be performed on the remaining free groups. These modifications can include acylation, alkylation, and other changes to the aminoglycoside scaffold. nih.gov The optimization of reaction yields is a critical aspect of these multi-step syntheses. nih.govcapes.gov.br This involves a systematic approach to selecting reagents, solvents, temperature, and reaction times to maximize the formation of the desired product and minimize side reactions. nih.govcapes.gov.br Chromatographic purification of intermediates is often necessary to ensure the high purity of the final derivatized aminoglycoside.
Preparation of Isotopic Variants for Spectroscopic Studies
Isotopically labeled compounds are powerful tools in spectroscopic analysis, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netasm.org The synthesis of isotopic variants of Gentamicin C1 and its derivatives allows for detailed structural elucidation and metabolic studies.
Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule. nih.gov For example, using ¹³C-labeled acetic anhydride in the acetylation reaction will produce this compound with ¹³C-labeled acetyl groups. This labeling would be readily observable by ¹³C NMR spectroscopy and MS. Similarly, deuterium-labeled reagents can be used to introduce deuterium atoms at specific positions, which can simplify complex proton NMR spectra. asm.org
Another approach to isotopic labeling is through biosynthesis. Microorganisms that produce gentamicin can be grown in culture media enriched with stable isotopes, such as ¹⁵N-ammonium sulfate (B86663) or ¹³C-glucose. nih.govnih.gov The microorganisms will incorporate these isotopes into the gentamicin molecules they produce. These isotopically enriched compounds are invaluable for detailed structural studies of how gentamicin interacts with its biological targets, such as the bacterial ribosome. embopress.org
Table 2: Common Isotopes Used in Labeling Studies
| Isotope | Use in Spectroscopy | Method of Incorporation |
|---|---|---|
| ²H (Deuterium) | Simplification of ¹H NMR spectra | Use of deuterated reagents |
| ¹³C (Carbon-13) | Enhanced signals in ¹³C NMR and MS | Use of ¹³C-labeled precursors or biosynthetic incorporation |
| ¹⁵N (Nitrogen-15) | Enhanced signals in ¹⁵N NMR and MS | Biosynthetic incorporation using ¹⁵N-enriched media |
Advanced Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of Gentamicin (B1671437) C1 pentaacetate salt, providing unparalleled insights into its atomic-level connectivity and spatial arrangement.
High-Resolution ¹H NMR Chemical Shift Assignments
High-resolution proton (¹H) NMR spectroscopy is instrumental in assigning the chemical shifts of the individual protons within the Gentamicin C1 molecule. These assignments are crucial for confirming the identity and purity of the compound. The full proton NMR assignment for Gentamicin C1 has been achieved through a combination of one-dimensional (1D) and two-dimensional (2D) ¹H-¹H COSY experiments. nih.gov The chemical shifts are influenced by the local electronic environment of each proton, providing a unique fingerprint of the molecule. For instance, the anomeric protons typically resonate at distinct downfield shifts, aiding in the identification of the different sugar moieties.
A certificate of analysis for Gentamicin C1 Pentaacetate Salt confirms its identity through ¹H NMR in D₂O, ensuring it conforms to the expected structure. lgcstandards.com The ¹H and ¹³C NMR spectra of the free base and its corresponding sulfate (B86663) salt have been assigned, with the protonation of all amino groups in the salt form leading to strong downfield shifts of neighboring hydrogens. researchgate.net
Interactive Table: Selected ¹H NMR Chemical Shift Ranges for Gentamicin C1
| Proton Type | Chemical Shift Range (ppm) |
| Anomeric Protons | ~4.5 - 5.5 |
| Ring Protons | ~2.5 - 4.0 |
| Methyl Protons | ~1.0 - 2.5 |
| N-Methyl Protons | ~2.3 - 2.7 |
Note: Specific chemical shifts can vary based on the solvent and salt form.
¹³C NMR Spectral Interpretation and Structural Confirmation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of Gentamicin C1. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of their functional groups and connectivity. The interpretation of the ¹³C NMR spectrum, often in conjunction with ¹H NMR data, allows for the unambiguous confirmation of the compound's structure. researchgate.net For example, the chemical shift of the C6'-methyl group in Gentamicin C1 is a distinguishing feature. nih.gov
A ¹³C NMR procedure has been developed for the quantitative analysis of gentamicin sulfate, where the ratios of the major components (C1, C2, C1a, and C2a) are determined from the peak heights of specific resonance signals. researchgate.net
Interactive Table: Characteristic ¹³C NMR Chemical Shifts for Gentamicin C1
| Carbon Atom | Approximate Chemical Shift (ppm) |
| C1' (Anomeric) | ~100 |
| C1'' (Anomeric) | ~98 |
| C6'-Methyl | ~10.1 |
| Other Ring Carbons | ~30 - 85 |
Note: Values are approximate and can be influenced by experimental conditions.
Two-Dimensional NMR Techniques for Connectivity and Proximity
Two-dimensional (2D) NMR techniques are indispensable for elucidating the complex structure of Gentamicin C1 by revealing through-bond and through-space correlations between nuclei.
gCOSY (gradient-Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments are used to establish proton-proton coupling networks within the individual sugar rings and the deoxystreptamine core, confirming the connectivity of the atoms. nih.govacs.org
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques provide information about the spatial proximity of protons that are not directly bonded. This is crucial for determining the stereochemistry and the three-dimensional conformation of the molecule, including the orientation of the different rings relative to each other. nih.gov
Quantitative ¹H NMR for Component Ratio Determination
Quantitative ¹H NMR (qNMR) offers a powerful method for determining the molar ratios of the different components in a gentamicin mixture without the need for individual reference standards. vedomostincesmp.ru By integrating the signals of specific, non-overlapping protons unique to each component, the relative abundance of Gentamicin C1, C1a, C2, and C2a can be accurately calculated. researchgate.netvedomostincesmp.ru This approach is valuable for quality control in pharmaceutical formulations.
Application of NMR in Conformational Analysis
The conformation of the glycosidic linkages and the sugar rings in Gentamicin C1 significantly influences its biological activity. NMR spectroscopy, particularly through the analysis of coupling constants (³J values) and Nuclear Overhauser Effects (NOEs), provides detailed insights into the preferred conformations in solution. nih.govacs.org For instance, the ³J(H5',H6') coupling constant can indicate the predominant rotameric conformation around the C5'-C6' bond. nih.gov These studies have revealed that the inclusion of a methyl group at the C6' position, as in Gentamicin C1, constrains the rotation around the exocyclic side chain bond, leading to a preferred conformation. nih.govacs.org
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) further provides structural information through fragmentation analysis.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common method for the analysis of gentamicin components. nih.govnih.gov In positive-ion electrospray ionization (ESI), Gentamicin C1 typically forms a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental formula. acs.org
MS/MS experiments involve selecting the parent ion of Gentamicin C1 and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule, including the sequence and connectivity of the sugar units. This fragmentation pattern can be used to differentiate Gentamicin C1 from its isomers. researchgate.net
Interactive Table: Key Mass Spectrometric Data for Gentamicin C1
| Ion | m/z (approximate) |
| [M+H]⁺ | 478.3 |
| [M+Na]⁺ | 500.3 |
M represents the molecular weight of the Gentamicin C1 free base.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Applications
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are indispensable soft ionization techniques in mass spectrometry (MS) for the analysis of thermally labile and polar molecules like gentamicin.
Electrospray Ionization (ESI):
ESI is particularly well-suited for analyzing gentamicin components due to their polar nature and the presence of multiple basic amine groups that are readily protonated. In positive-ion ESI-MS, gentamicin molecules typically form protonated molecular ions [M+H]⁺. This technique is often coupled with liquid chromatography (LC) to separate the different gentamicin congeners (C1, C1a, C2, C2a, and C2b) prior to detection. rcsb.orgnih.gov
A key application of ESI-MS is in the preparative purification of gentamicin components. For instance, high-speed counter-current chromatography (HSCCC) coupled with ESI-MS has been successfully used to isolate gentamicin C1, C1a, and C2/C2a from a standard powder. nih.gov In such setups, the ESI-MS detector identifies the fractions containing the desired component based on its specific mass-to-charge ratio (m/z). For Gentamicin C1, the protonated molecule [M+H]⁺ is observed at an m/z of 478. nih.gov
The use of ion-pairing agents, such as trifluoroacetic acid (TFA) and pentafluoropropionic acid (PFPA), in the mobile phase can improve the chromatographic separation of gentamicin components. However, these non-volatile agents can suppress the MS signal. Therefore, methods using volatile mobile phases or desalting steps are often preferred for LC-ESI-MS analysis. ebi.ac.uk
Atmospheric Pressure Chemical Ionization (APCI):
APCI is another valuable ionization technique for gentamicin analysis, particularly for identifying impurities. While ESI is generally gentler, APCI can provide complementary information and is less susceptible to matrix effects in some applications. In one study, an HPLC-APCI-MS/MS method was developed to identify 17 impurities in gentamicin. researchgate.netnih.gov The product mass spectra of the protonated molecules were acquired to elucidate the structures of these impurities by comparing their fragmentation patterns with those of reference standards. researchgate.netnih.gov
Although APCI has been shown to be less sensitive than ESI for the analysis of aminoglycosides in some cases, its robustness makes it a viable option for certain analytical challenges. nih.gov
Table 1: ESI and APCI Mass Spectrometry Parameters for Gentamicin Analysis
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Mode | Positive Ion | Positive Ion |
| Typical Ions Formed | [M+H]⁺, [M+Na]⁺ | [M+H]⁺ |
| Gentamicin C1 Ion (m/z) | 478 ([M+H]⁺) nih.gov | 478 ([M+H]⁺) researchgate.net |
| Coupling Techniques | LC-ESI-MS, HSCCC-ESI-MS nih.gov | HPLC-APCI-MS/MS researchgate.netnih.gov |
| Key Applications | Quantitative analysis, preparative purification, structural elucidation of major components. rcsb.orgnih.gov | Identification of impurities, analysis in complex matrices. researchgate.netnih.gov |
| Advantages | High sensitivity for polar analytes, soft ionization preserving the molecular ion. nih.gov | Robust, less susceptible to some matrix effects. researchgate.netnih.gov |
| Considerations | Potential for ion suppression by non-volatile mobile phase additives. ebi.ac.uk | Can be less sensitive than ESI for aminoglycosides. nih.gov |
Fragmentation Pathways and Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of gentamicin components. By inducing fragmentation of the precursor ion and analyzing the resulting product ions, detailed structural information can be obtained.
The fragmentation of gentamicin C components in ESI-MS/MS typically involves the cleavage of glycosidic bonds. A common fragmentation pathway for the gentamicin C complex results in the loss of the purpurosamine ring, leading to a characteristic fragment ion. For Gentamicin C1, a significant fragment ion is observed at m/z 322.197, corresponding to the [M+H]⁺ ion after the loss of the purpurosamine moiety. researchgate.net
The MS/MS spectra of the different gentamicin C components (C1, C1a, C2) show both similarities and distinct differences that allow for their differentiation. For example, while they all produce a common fragment ion corresponding to the garamine (B8066852) moiety, the specific fragmentation patterns can be used for their individual identification and quantification in a mixture. nih.govresearchgate.net
The interpretation of these fragmentation patterns is often aided by the analysis of known reference compounds and by performing multi-stage fragmentation (MSⁿ) experiments, which provide deeper structural insights. ebi.ac.ukresearchgate.net
Table 2: Key Fragment Ions of Gentamicin C1 in ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Reference |
| 478 [M+H]⁺ | 322 | Garamine moiety (loss of purpurosamine ring) | researchgate.net |
| 478 [M+H]⁺ | 157 | Fragment of the purpurosamine ring | researchgate.net |
Negative Chemical Ionization (NCI) for Enhanced Sensitivity
Negative Chemical Ionization (NCI) is a highly sensitive and selective ionization technique that can be advantageous for the analysis of compounds with high electron affinity. embopress.org In NCI, negative ions are formed through processes like resonance electron capture, which can lead to a significant enhancement in signal intensity for specific analytes compared to positive ion modes like ECI or PCI. nih.gov
While NCI is not as commonly used for aminoglycoside analysis as positive ion ESI, it holds potential for achieving very low detection limits. This is particularly relevant for trace analysis in complex biological matrices. researchgate.net The selectivity of NCI means that only compounds that can efficiently capture an electron will be ionized, reducing background noise and interference. embopress.org For gentamicin analysis, derivatization with electrophilic reagents can be employed to enhance its response in NCI mode, a strategy that has been successfully used for other drugs and metabolites. researchgate.netlgcstandards.com
The ionization process in NCI is soft, often resulting in simple spectra dominated by the molecular ion, which is beneficial for quantitative analysis. nih.gov Reagent gases such as methane (B114726) or ammonia (B1221849) are used to mediate the ionization process. researchgate.netnih.gov
Quantitative Mass Spectrometry for Component Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of individual gentamicin components in various matrices, including pharmaceutical formulations and biological fluids. mdpi.com These methods offer high sensitivity, selectivity, and accuracy.
For quantitative analysis, a stable isotope-labeled internal standard, such as deuterated Gentamicin C1, is often used to correct for matrix effects and variations in instrument response. scispace.com The method is typically based on selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored. researchgate.net
For instance, a validated LC-MS/MS method for the quantification of gentamicin congeners in serum demonstrated excellent linearity, recovery, and precision. nih.gov Such methods are crucial for pharmacokinetic studies and therapeutic drug monitoring, as the different gentamicin components can exhibit different pharmacological and toxicological properties. researchgate.netacs.org
Hydrophilic Interaction Liquid Chromatography (HILIC) has also emerged as a powerful technique for the separation of underivatized gentamicin components, offering an alternative to reversed-phase chromatography with ion-pairing agents. mdpi.com
Table 3: Example of a Quantitative LC-MS/MS Method for Gentamicin C1
| Parameter | Description |
| Chromatography | Reversed-phase C18 or HILIC column mdpi.com |
| Mobile Phase | Acetonitrile/water with formic acid or ammonium (B1175870) formate (B1220265) mdpi.com |
| Ionization | Positive Electrospray Ionization (ESI) |
| Mass Analyzer | Triple Quadrupole |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
| Precursor Ion (m/z) | 478 |
| Product Ion (m/z) | e.g., 157 researchgate.net |
| Internal Standard | Tobramycin or stable isotope-labeled Gentamicin C1 scispace.com |
X-ray Crystallography for Solid-State Structure Elucidation
As of the latest available data, a specific crystal structure for this compound has not been reported in the crystallographic databases. However, the three-dimensional structure of the closely related Gentamicin C1a in complex with a bacterial ribosomal RNA A-site has been determined by X-ray crystallography. rcsb.org This structure provides invaluable insights into the conformational preferences of the gentamicin core structure and its interactions with its biological target.
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy:
The IR spectrum of gentamicin sulfate, a related salt, shows characteristic absorption bands corresponding to the various functional groups present in the molecule. researchgate.net These include:
O-H and N-H stretching: A broad band in the region of 3400-3300 cm⁻¹ due to the numerous hydroxyl and amino groups. researchgate.netcore.ac.uk
C-H stretching: Bands around 2960 cm⁻¹ corresponding to the alkyl C-H bonds. researchgate.netcore.ac.uk
N-H bending: Vibrations in the region of 1630-1530 cm⁻¹ associated with the primary and secondary amines. researchgate.netcore.ac.uk
C-O stretching: Strong absorptions in the 1100-1000 cm⁻¹ region characteristic of the C-O bonds in the glycosidic linkages and hydroxyl groups.
For this compound, additional characteristic bands for the acetate (B1210297) counter-ion would be expected. These would include a strong C=O stretching vibration around 1700-1720 cm⁻¹ and C-O stretching bands.
Raman Spectroscopy:
Raman spectroscopy is a complementary technique to IR spectroscopy and has been applied to the study of antibiotics, including gentamicin. nih.govnih.gov Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be a highly sensitive method for the detection of gentamicin.
The Raman spectrum of gentamicin would also exhibit bands corresponding to the vibrational modes of its functional groups. The C-H and N-H stretching and bending vibrations would be prominent. The skeletal vibrations of the pyranose rings would also contribute to the Raman spectrum. The presence of the acetate counter-ions in the pentaacetate salt would give rise to characteristic Raman bands for the carboxylate group.
Table 4: Key Vibrational Bands for Gentamicin (based on Gentamicin Sulfate)
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| O-H and N-H stretching | 3400-3300 | researchgate.netcore.ac.uk |
| C-H stretching | ~2960 | researchgate.netcore.ac.uk |
| N-H bending | 1630-1530 | researchgate.netcore.ac.uk |
| C-O stretching | 1100-1000 | - |
Chromatographic Separation and Analytical Purity Profiling
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of gentamicin (B1671437) components. However, the inherent properties of these compounds necessitate specific approaches to achieve successful separation and detection.
Reversed-phase HPLC (RP-HPLC) is a widely used technique, but it is not directly suitable for the analysis of highly polar compounds like gentamicin, which show little retention on nonpolar stationary phases researchgate.netbg.ac.rsscispace.com. To overcome this and the lack of a UV chromophore, pre-column derivatization is employed. This process involves a chemical reaction to attach a molecule (a chromophore or fluorophore) to the gentamicin molecule, making it less polar and detectable by UV or fluorescence detectors bg.ac.rspjoes.comresearchgate.netnih.govakjournals.combioinfopublication.org.
Several reagents are utilized for the pre-column derivatization of aminoglycosides. The selection of the agent and the optimization of the reaction conditions are crucial for achieving a reproducible and sensitive analytical method.
o-Phthaldialdehyde (OPA): This is one of the most common derivatizing agents for primary amines. bg.ac.rspjoes.comakjournals.combioinfopublication.org In the presence of a thiol compound, such as 2-mercaptoethanol or N-acetylcysteine, OPA reacts with the primary amino groups of gentamicin to form highly fluorescent isoindole derivatives. pjoes.com This reaction is rapid and allows for sensitive fluorescence detection pjoes.comoup.com. The reaction is typically carried out in a basic medium, and optimization involves factors like pH, reagent concentration, reaction time, and temperature to ensure complete derivatization and stability of the resulting derivative pjoes.comoup.com. For instance, one method involves heating the mixture in a water bath at 50°C for 20 minutes to ensure the reaction proceeds to completion pjoes.com. The resulting derivatives can then be separated on a C18 column with a suitable mobile phase, often a mixture of methanol (B129727), acetic acid, and water researchgate.net.
1-Fluoro-2,4-dinitrobenzene (FDNB): Also known as Sanger's reagent, FDNB reacts with the primary and secondary amino groups of aminoglycosides semanticscholar.orgnih.govwikipedia.org. This reaction results in the formation of dinitrophenyl (DNP) derivatives, which are UV-active and can be detected by a UV detector wikipedia.org. The derivatization with FDNB typically requires optimization of reaction time and temperature to ensure complete derivatization of all amino groups nih.gov. The resulting DNP-gentamicin derivatives are more hydrophobic and can be effectively separated by reversed-phase chromatography semanticscholar.org.
| Derivatizing Agent | Functional Group Targeted | Detection Method | Key Optimization Parameters |
| o-Phthaldialdehyde (OPA) | Primary amines | Fluorescence | pH, Reagent Concentration, Thiol presence, Temperature, Reaction Time |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary and secondary amines | UV/Visible Absorption | Temperature, Reaction Time, Reagent Concentration |
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the separation of highly polar compounds like aminoglycosides without the need for derivatization researchgate.netchromatographytoday.comnih.govresearchgate.net. In HILIC, a polar stationary phase (such as silica, diol, or zwitterionic phases) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer nih.govchromatographyonline.com. This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through a partitioning mechanism of the polar analyte between this layer and the bulk mobile phase chromatographyonline.com.
For aminoglycosides, zwitterionic HILIC stationary phases have been shown to provide good retention and separation efficiency chromatographytoday.comwaters.com. The separation mechanism on these phases is often a mixed-mode, involving both hydrophilic partitioning and electrostatic interactions chromatographytoday.com. The mobile phase composition, particularly the buffer concentration and pH, are critical parameters for optimizing the separation nih.gov. An increase in buffer concentration can modulate the electrostatic interactions and influence retention nih.gov. HILIC is particularly advantageous when coupled with mass spectrometry because the high organic content of the mobile phase facilitates efficient desolvation and ionization of the analytes researchgate.netchromatographytoday.comnih.govchromatographyonline.com.
Ion-pair chromatography is another technique used for the analysis of ionic compounds like gentamicin on reversed-phase columns chromatographyonline.com. This method involves the addition of an ion-pairing reagent to the mobile phase. This reagent is typically a large, hydrophobic ion with an opposite charge to the analyte. For the positively charged gentamicin molecules, anionic ion-pairing reagents such as heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA) are used lcms.czthermofisher.comthermofisher.com.
The ion-pairing reagent forms a neutral ion-pair with the charged analyte, which can then be retained and separated on a nonpolar C18 stationary phase chromatographyonline.com. The concentration of the ion-pairing reagent and the pH of the mobile phase are crucial for controlling the retention and selectivity of the separation thermofisher.com. While effective, a drawback of using ion-pairing reagents is that they can cause ion suppression in mass spectrometry and may contaminate the instrument researchgate.net.
Reversed-Phase HPLC with Pre-column Derivatization for Chromophore Introduction
Ultra-Performance Liquid Chromatography (UPLC) in Conjunction with Mass Spectrometry
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) compared to traditional HPLC. This results in higher resolution, faster analysis times, and increased sensitivity nih.gov. When coupled with mass spectrometry (MS), UPLC-MS/MS provides a highly sensitive and selective method for the determination of gentamicin components lcms.cznih.govchromatographyonline.comavma.orgresearchgate.net.
The high resolving power of UPLC allows for the separation of the closely related gentamicin isomers, and the mass spectrometer provides unambiguous identification and quantification based on their mass-to-charge ratios and fragmentation patterns chromatographyonline.comresearchgate.netnih.gov. HILIC-UPLC-MS/MS methods are particularly well-suited for aminoglycoside analysis as they avoid the need for derivatization and the mobile phases are compatible with electrospray ionization (ESI) in positive mode waters.comchromatographyonline.com. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions for each gentamicin component lcms.cz.
| Parameter | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Pressure | Lower | Higher |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Sensitivity | Good | Higher |
Gas Chromatography-Mass Spectrometry (GC-MS) after Silylation
Gas Chromatography (GC) is a powerful separation technique, but it is generally limited to volatile and thermally stable compounds nih.gov. Aminoglycosides like gentamicin are non-volatile due to their high polarity and multiple hydroxyl and amino groups sigmaaldrich.com. Therefore, a derivatization step is necessary to increase their volatility before GC analysis nih.govsigmaaldrich.com.
Silylation is a common derivatization technique where the active hydrogens in the hydroxyl and amino groups are replaced by a trimethylsilyl (B98337) (TMS) group nih.govresearchgate.net. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a two-step procedure involving trimethylsilylimidazole for hydroxyl groups and acylation for amino groups can be employed jst.go.jpnih.gov. The resulting silylated derivatives are more volatile and can be separated on a GC column, typically a low-polarity phase like 1% OV-1 jst.go.jp. The separated components are then detected by a mass spectrometer, which provides structural information based on their fragmentation patterns jst.go.jp. The optimization of the derivatization reaction is critical to ensure complete silylation and to obtain reproducible results nih.gov.
Analytical Method Validation for Robustness and Reproducibility
The validation of analytical methods is a critical step in the quality control of pharmaceutical substances, ensuring that the developed procedures are reliable, reproducible, and robust for their intended purpose. For aminoglycoside antibiotics like Gentamicin and its components, which often lack strong UV-absorbing chromophores, this process can be particularly challenging. nih.govlcms.cz Method validation is performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate that the analytical procedure is suitable for its intended use. nih.gov
Robustness and reproducibility are key parameters evaluated during method validation. Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Reproducibility refers to the ability of the method to produce consistent results when the analysis is performed by different analysts, on different instruments, and in different laboratories.
Several chromatographic techniques have been developed and validated for the analysis of Gentamicin components, including Gentamicin C1. These methods often employ liquid chromatography (LC) coupled with various detection techniques due to the non-volatile and polar nature of these compounds. nih.govpragolab.cz
A study detailing a liquid chromatography method with charged aerosol detection (LC-CAD) for the determination of Gentamicin Sulphate composition and its related substances highlights a robust and repeatable approach. nih.gov This method demonstrated complete resolution of all Gentamicin components and related substances, with an analysis time significantly shorter than compendial methods. nih.gov The validation of this method, following ICH guidelines, confirmed its suitability for analyzing pharmaceutical preparations. nih.gov
Another approach utilized Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometry detection for the qualitative and quantitative analysis of Gentamicin Sulfate (B86663) and its impurities. lcms.cz A reproducibility test for this method, conducted with an API concentration of 100 µg/mL spiked with 50 µg/mL of sisomicin impurity, showed the relative standard deviation (%RSD) for the eight components to be within 5%, indicating good reproducibility. lcms.cz
The influence of various chromatographic parameters on the separation of Gentamicin congeners has been investigated to assess method robustness. pragolab.cz Factors such as the concentration of ion-pairing agents, the addition of organic solvents, and the column temperature were systematically varied. For instance, increasing the concentration of trifluoroacetic acid (TFA) as an ion-pairing agent from 40 mM to 100 mM improved the resolution between key components. pragolab.cz Similarly, adjusting the column temperature was shown to affect analysis time and resolution, with higher temperatures leading to shorter run times but decreased resolution. pragolab.cz However, even with these variations, the major components and impurities remained completely resolved, demonstrating the method's robustness. pragolab.cz
Micellar electrokinetic chromatography (MEKC) has also been validated as a stability-indicating method for the quality control of Gentamicin. nih.gov This method was validated for selectivity, linearity, accuracy, precision, and robustness, ensuring reliable separation of Gentamicin components and their degradation products. nih.gov
The following tables summarize typical parameters and results from analytical method validation studies for Gentamicin, providing an insight into the robustness and reproducibility of these methods.
Table 1: Illustrative Robustness Study Parameters for a Gentamicin LC Method
| Parameter | Variation 1 | Variation 2 | Effect on Resolution | Effect on Retention Time |
| Mobile Phase pH | 2.8 | 3.2 | Minor | Minor |
| Column Temperature | 35°C | 45°C | Noticeable | Significant |
| Flow Rate | 0.9 mL/min | 1.1 mL/min | Minor | Significant |
| Organic Modifier % | -5% | +5% | Noticeable | Noticeable |
Table 2: Example of Reproducibility Data for Gentamicin C1 Analysis
| Laboratory | Analyst | Instrument | Mean Assay (%) | Standard Deviation | %RSD |
| Lab A | 1 | HPLC System 1 | 99.8 | 0.45 | 0.45 |
| Lab A | 2 | HPLC System 1 | 100.1 | 0.51 | 0.51 |
| Lab B | 3 | HPLC System 2 | 99.5 | 0.62 | 0.62 |
| Lab B | 4 | HPLC System 2 | 100.3 | 0.55 | 0.55 |
These tables are representative of the types of data generated during method validation to ensure the analytical procedures for Gentamicin and its components are robust and reproducible.
Chemical Reactivity and Stability Studies
Thermal Decomposition Pathways of Pentaacetate Salts
No studies detailing the specific thermal decomposition pathways of Gentamicin (B1671437) C1 Pentaacetate Salt were identified. However, research on Gentamicin Sulfate (B86663) indicates that the molecule is generally heat-stable. sigmaaldrich.com Solutions of gentamicin sulfate have been shown to be stable even when stored in boiling aqueous buffers with a pH range of 2-14. sigmaaldrich.com In studies on antimicrobial coatings, gentamicin sulfate was stable at temperatures up to 60°C. nih.gov However, when combined with a polymer like poly(lactic-co-glycolic acid) (PLGA), compositional changes were detected after storage at 60°C, suggesting that formulation components can influence thermal stability. nih.govcreative-diagnostics.com It is plausible that the pentaacetate salt would first undergo the loss of its acetate (B1210297) groups upon heating, followed by the decomposition of the core aminoglycoside structure, but this is speculative without direct experimental evidence.
Hydrolytic Stability of Acetate Ester Bonds
Direct research on the hydrolytic stability of the acetate ester bonds in Gentamicin C1 Pentaacetate Salt is not present in the available literature. However, forced degradation studies on gentamicin show that it is susceptible to hydrolysis. The stability of gentamicin in solution is pH-dependent, with optimal stability observed between pH 4.5 and 7.0. nih.gov Outside of this range, in more acidic or alkaline environments, the drug degrades more rapidly via hydrolysis. nih.gov One study demonstrated that gentamicin degrades significantly more in a 0.1N NaOH solution compared to a 0.1N HCl solution, indicating a higher susceptibility to base-catalyzed hydrolysis. researchgate.net This strongly implies that the five acetate ester bonds in the pentaacetate salt would be prone to hydrolysis, particularly under alkaline conditions, yielding acetic acid and the parent Gentamicin C1 molecule.
Oxidative and Reductive Degradation Mechanisms
The oxidative degradation of gentamicin is better characterized. The molecule is known to be susceptible to degradation in oxidizing atmospheres. Studies on gentamicin-coated implants showed that storage in the presence of 30% hydrogen peroxide resulted in significant changes to the drug's composition. nih.govcreative-diagnostics.com The primary degradation products identified under these conditions were the corresponding gentamines (Gentamine C1, C1a, and C2), formed from the cleavage of the glycosidic bond. creative-diagnostics.com The mechanism of oxidative damage is believed to involve reactive oxygen species. Gentamicin has been shown to enhance the generation of superoxide (B77818) anions and hydrogen peroxide, which can lead to the formation of highly reactive hydroxyl radicals, especially in the presence of iron catalysts. usp-pqmplus.org
There is no available information regarding the reductive degradation mechanisms for this compound or any other form of gentamicin.
Photochemical Stability and Degradation Products
Gentamicin exhibits susceptibility to degradation upon exposure to ultraviolet (UV) light. researchgate.netnih.gov While pure gentamicin sulfate appears relatively stable to fluorescent light, its stability can be compromised when formulated with other components that may act as photosensitizers. nih.govcreative-diagnostics.com Stress testing involving exposure to UV light at 243 nm for 30 minutes resulted in a notable decrease in the available gentamicin. researchgate.net The degradation can be significantly accelerated through photocatalysis using nanoparticles like TiO2 under UV irradiation. The degradation products resulting from photochemical stress have not been specifically detailed for the pentaacetate salt, but under general forced degradation conditions, gentamines are known to be major degradants. creative-diagnostics.com
Influence of Environmental Factors on Compound Integrity
Environmental conditions play a crucial role in the stability of the gentamicin molecule.
Temperature: As noted, gentamicin is heat-sensitive, and elevated temperatures accelerate its degradation, particularly in the presence of moisture. nih.govnih.gov Recommended storage for gentamicin is typically refrigerated at 2°C to 8°C. nih.gov
pH: The pH of the environment is a critical factor. Gentamicin is most stable in a slightly acidic to neutral pH range (4.5 to 7.0). nih.gov Deviations into more acidic or alkaline conditions lead to increased degradation, likely through hydrolysis. researchgate.netnih.gov
Humidity: Gentamicin sulfate is known to be hygroscopic. nih.gov Exposure to moisture can trigger hydrolytic degradation, reducing the compound's potency. nih.gov Therefore, protection from humidity is essential for maintaining the integrity of solid forms of the compound. nih.govnih.gov
Light: To prevent photochemical degradation, gentamicin formulations are often protected from light and UV radiation using opaque packaging. nih.gov
Interactive Data Table: Factors Affecting Gentamicin Stability (Inferred for Pentaacetate Salt)
| Factor | Condition | Observed Effect on Gentamicin | Likely Implication for Pentaacetate Salt | Reference |
| Temperature | High Temperature (e.g., 60°C) | Increased degradation rate, especially with humidity | Acceleration of hydrolysis and decomposition | nih.gov, nih.gov |
| pH | Acidic (<4.5) or Alkaline (>7.0) | Increased hydrolytic degradation | Cleavage of acetate ester bonds | nih.gov, researchgate.net |
| Oxidation | Presence of H₂O₂ | Formation of gentamine degradants | Degradation of the aminoglycoside core | usp-pqmplus.org, creative-diagnostics.com |
| Light | UV Exposure | Photodegradation, reduced potency | Degradation of the aminoglycoside core | nih.gov, researchgate.net |
| Humidity | High Relative Humidity | Increased hydrolytic degradation | Acceleration of ester bond hydrolysis | nih.gov, nih.gov |
Conformational Analysis and Structural Investigations
Solution-State Conformation Elucidation via NMR Spectroscopy
NMR spectroscopy stands as a powerful, non-invasive technique for determining the conformation of molecules in solution. For complex molecules like Gentamicin (B1671437) C1 and its derivatives, one-dimensional and two-dimensional NMR experiments provide invaluable data on through-bond and through-space atomic interactions, which in turn define the molecule's three-dimensional shape.
The conformation of the various rings and the orientation of the glycosidic linkages in Gentamicin C1 are elucidated through the analysis of vicinal proton-proton coupling constants (³JH,H). These coupling constants are related to the dihedral angle between the coupled protons by the Karplus equation.
While specific coupling constants for the pentaacetate salt are not extensively published, detailed NMR studies have been conducted on the parent Gentamicin C1. These studies provide a foundational understanding of the conformational preferences of the core structure. For instance, the analysis of the coupling constants in the purpurosamine ring (ring I), the 2-deoxystreptamine (B1221613) core (ring II), and the garosamine (B1245194) ring (ring III) confirms that all three rings adopt a stable chair conformation.
A key aspect of Gentamicin C1's conformation is the orientation of the C6' side chain on the purpurosamine ring. The coupling constant between H5' and H6' (³JH5',H6') has been reported to be approximately 3.2 Hz for Gentamicin C1. nih.gov This small coupling constant is indicative of a gauche relationship between these two protons, which corresponds to a predominant gg (gauche-gauche) conformation of the side chain. In this conformation, the C6'-N6' bond is gauche to both the C5'-O5' and C5'-C4' bonds.
Table 1: Representative Proton-Proton Coupling Constants for the Gentamicin C1 Core Structure
| Coupled Protons | Ring/Fragment | Typical ³JH,H (Hz) | Inferred Dihedral Angle/Conformation |
| H1''-H2''ax | Garosamine (III) | ~3-4 | gauche |
| H1''-H2''eq | Garosamine (III) | ~1-2 | gauche |
| H1'-H2'ax | Purpurosamine (I) | ~3-4 | gauche |
| H1'-H2'eq | Purpurosamine (I) | ~1-2 | gauche |
| H5'-H6' | Purpurosamine (I) | ~3.2 | gauche (gg conformation) |
Note: The data in the table are representative values for the Gentamicin C1 core and may vary slightly depending on the specific salt form and solvent conditions.
The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity, typically less than 5 Å apart. NOE data, obtained from experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide crucial distance constraints for building a three-dimensional model of the molecule.
For Gentamicin C1, NOE studies would reveal spatial proximities between protons on different rings, thus defining the relative orientation of the rings connected by the glycosidic linkages. For example, NOEs between the anomeric proton of one ring and protons on the adjacent ring can confirm the conformation around the glycosidic bond.
Acquisition of 2D NOESY or ROESY spectra.
Identification and integration of cross-peaks, which correspond to NOE interactions.
Conversion of NOE intensities into upper distance constraints between proton pairs.
Use of these distance constraints, along with dihedral angle information from coupling constants, in molecular modeling programs to generate a family of structures consistent with the NMR data.
This approach allows for the construction of a detailed 3D model of the molecule as it exists in solution.
Stereochemical Considerations and Isomeric Purity
Gentamicin C1 possesses multiple stereocenters, and its biological activity is highly dependent on the correct stereochemistry at each of these centers. The synthesis and purification of Gentamicin C1 and its derivatives must ensure high isomeric purity.
NMR spectroscopy is a primary tool for assessing the isomeric purity of Gentamicin C1 Pentaacetate Salt. The presence of diastereomers or other related impurities would be detectable by the appearance of additional, distinct signals in the ¹H and ¹³C NMR spectra. lcms.cz High-resolution NMR allows for the quantification of these components by comparing the integration of their characteristic signals. lcms.cz
The use of this compound as a certified reference material necessitates a well-defined stereochemical and isomeric purity. sigmaaldrich.com Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are often used in conjunction with NMR to confirm the purity and quantify any minor components, including other gentamicin congeners (e.g., C1a, C2, C2a) or related substances like sisomicin. nih.govnih.gov
Influence of Acetylation on Molecular Conformation
The formation of the pentaacetate salt involves the acetylation of the five primary and secondary amino groups of Gentamicin C1. This chemical modification can have a significant impact on the molecule's conformation due to several factors:
Steric Hindrance: The introduction of the acetyl groups, which are bulkier than the original amino groups, can lead to increased steric hindrance. This may cause slight adjustments in the dihedral angles of the surrounding bonds to accommodate the larger acetyl moieties.
Electronic Effects: Acetylation alters the electronic properties of the nitrogen atoms, which can have subtle effects on the bond lengths and angles within the molecule.
Studies on other acetylated amino sugars have shown that acetylation can affect the conformational dynamics of the sugar rings and the orientation of their substituents. nih.gov For this compound, it is plausible that the acetylation could lead to minor changes in the puckering of the pyranose rings or a shift in the conformational equilibrium of the glycosidic linkages compared to the parent compound. However, the fundamental chair conformation of the individual rings is expected to be retained. The predominant gg conformation of the C6' side chain is also likely to be maintained, although the energetic barrier to rotation around the C5'-C6' bond may be altered.
Theoretical and Computational Chemistry Studies
Molecular Modeling and Force Field Development
Molecular modeling of Gentamicin (B1671437) C1 Pentaacetate Salt is the first step in understanding its three-dimensional structure and dynamic behavior. The process begins with the generation of a 3D model of the molecule, which can be achieved through various computational tools. The inherent flexibility of the aminoglycoside structure, with its multiple rotatable bonds, makes this a non-trivial task.
A crucial aspect of molecular modeling, particularly for molecular dynamics simulations, is the development of an accurate force field. A force field is a set of parameters that describe the potential energy of a system of atoms and is essential for simulating molecular motion. For complex molecules like Gentamicin C1, specialized force fields are often required. The development of such force fields typically involves:
Quantum Mechanical (QM) Calculations: High-level QM calculations are performed to obtain a reliable description of the molecule's electronic structure and to derive key parameters like bond lengths, bond angles, and partial atomic charges.
Parameterization: The data from QM calculations are used to parameterize the force field. This involves fitting the force field parameters to reproduce the QM data as accurately as possible. The General Amber Force Field (GAFF) is a common choice for small organic molecules and can be adapted for aminoglycosides.
Validation: The newly developed force field is then validated by comparing the results of simulations with experimental data, such as crystallographic structures or spectroscopic data.
While a specific force field for Gentamicin C1 Pentaacetate Salt is not publicly available, databases such as the AB-DB provide force-field parameters for a wide range of antimicrobial compounds, including Gentamicin C1. nih.gov These parameters, derived using rigorous QM calculations and validated against experimental data, can serve as a strong foundation for modeling the pentaacetate salt. The presence of the acetate (B1210297) counterions would require additional parameterization to accurately model the ionic interactions.
Table 1: Key Aspects of Force Field Development for Gentamicin C1
| Parameter | Description |
| QM Calculation Level | Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) is often used to balance accuracy and computational cost. nih.gov |
| Charge Derivation | The Restrained Electrostatic Potential (RESP) method is commonly employed to derive atomic partial charges that accurately reproduce the electrostatic potential around the molecule. nih.gov |
| Force Field Type | The General Amber Force Field (GAFF) is a widely used force field for organic molecules and can be extended to aminoglycosides. nih.gov |
| Validation | Comparison with experimental data, such as X-ray crystallography or NMR spectroscopy, is crucial to ensure the accuracy of the force field. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are powerful tools for investigating the electronic structure and reactivity of molecules. These methods, based on the principles of quantum mechanics, can provide detailed information about molecular orbitals, charge distribution, and the energies of different electronic states.
For Gentamicin C1, quantum chemical calculations have been employed to understand its fundamental properties. Methods like Density Functional Theory (DFT) and semi-empirical methods have been used to perform molecular optimization and investigate the energetic properties of the molecule. researchgate.net
Key parameters derived from these calculations include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule and can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.
Ionization Potential and Electron Affinity: These properties relate to the energy required to remove an electron and the energy released when an electron is added, respectively. They provide further insight into the molecule's redox properties.
One study on a new gentamicin derivative utilized the semi-empirical CNDO quantum chemical method to calculate properties such as total energy, binding energy, and heat of formation. researchgate.net While not directly on this compound, these studies demonstrate the utility of quantum chemical calculations in assessing the stability and reactivity of related compounds. For instance, the introduction of a -CONH2 functional group was found to decrease the stability and increase the reactivity of the gentamicin molecule. researchgate.net
Table 2: Calculated Quantum Chemical Properties for Gentamicin
| Property | Description | Example Finding for a Gentamicin Derivative researchgate.net |
| Total Energy | The total energy of the molecule in its optimized geometry. | - |
| Binding Energy | The energy required to separate the molecule into its constituent atoms. | - |
| Heat of Formation | The change in enthalpy when the molecule is formed from its constituent elements in their standard states. | -26.986 kcal/mol (for the net reaction) |
| HOMO-LUMO Energy Gap | An indicator of the molecule's kinetic stability and reactivity. | - |
| Zero Point Energy (ZPE) | The vibrational energy of the molecule at absolute zero temperature. | 595.55 kcal/mol (for a transition state) |
It is important to note that the presence of the five acetate counterions in this compound would significantly influence its electronic properties, particularly the electrostatic potential, due to the ionic interactions.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape, flexibility, and stability of a molecule.
For a flexible molecule like Gentamicin C1, MD simulations are invaluable for exploring the vast conformational space and identifying the most stable conformers. The conformation of the aminoglycoside is known to be crucial for its activity.
A general workflow for performing MD simulations to study conformational stability includes:
System Setup: A 3D model of the molecule is placed in a simulation box, typically filled with a solvent such as water, to mimic physiological conditions.
Energy Minimization: The system is energy-minimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
Production Run: A long simulation is run to generate a trajectory of the molecule's motion over time.
Analysis: The trajectory is analyzed to extract information about conformational changes, root-mean-square deviation (RMSD) to assess stability, and other structural parameters.
MD simulations have been used to study the interaction of gentamicin with various biological targets and materials. For instance, simulations have been performed on gentamicin conjugated with chitosan (B1678972) on gold nanoparticles. orientjchem.org While these studies have a different focus, they demonstrate the applicability of MD simulations to the gentamicin molecule.
Table 3: Key Parameters in Conformational Analysis of Gentamicin C1
| Parameter | Description |
| Dihedral Angles | The rotation around specific bonds, such as the glycosidic linkages and the exocyclic C5'-C6' bond, determines the overall conformation of the molecule. |
| Predominant Conformer | Experimental and computational studies can identify the most populated and energetically favorable conformation(s) of the molecule in solution. For Gentamicin C1, a gg conformation is suggested. researchgate.net |
| Conformational Energy | The relative energies of different conformers can be calculated to determine their stability. |
| Flexibility | MD simulations can quantify the flexibility of different parts of the molecule, identifying rigid and flexible regions. |
The acetate counterions in the pentaacetate salt would be expected to form dynamic salt bridges with the protonated amine groups of Gentamicin C1, which could influence its conformational preferences and stability compared to the free base.
In Silico Analysis of Chemical Interactions (excluding biological targets)
In silico analysis of chemical interactions provides a powerful means to predict and understand how a molecule will interact with its environment. For this compound, this can include interactions with solvents, ions, and other non-biological materials.
While the majority of in silico studies on gentamicin focus on its interactions with biological targets like the ribosomal RNA, some studies have explored its interactions with other chemical entities. For example, quantum mechanical studies have investigated the adsorption of gentamicin onto γ-Fe2O3 nanoparticles. orientjchem.org These studies analyzed different modes of non-covalent interaction, such as hydrogen bonding between the amino and hydroxyl groups of gentamicin and the nanoparticle surface. orientjchem.org
The key types of non-covalent interactions that can be studied in silico include:
Hydrogen Bonding: The numerous hydroxyl and amine groups in Gentamicin C1 make it a potent hydrogen bond donor and acceptor. The acetate ions are also strong hydrogen bond acceptors.
Electrostatic Interactions: As a polycationic molecule at physiological pH, Gentamicin C1 will have strong electrostatic interactions with anionic species. The pentaacetate salt itself is a prime example of such an interaction.
Computational methods like molecular docking and MD simulations can be used to model these interactions. For instance, the interaction energy between Gentamicin C1 and another molecule or surface can be calculated, and the specific atoms and functional groups involved in the interaction can be identified.
Table 4: Types of Non-Biological Chemical Interactions Studied In Silico
| Interaction Type | Description | Relevance to this compound |
| Solvation | The interaction of the solute molecule with solvent molecules. | Understanding the solubility and distribution of the salt in different solvents. The acetate ions will significantly enhance water solubility. |
| Ion Pairing | The interaction between the cationic Gentamicin C1 and the anionic acetate counterions. | This is the defining interaction in the salt and is crucial for its solid-state structure and dissolution properties. |
| Adsorption onto Surfaces | The binding of the molecule to the surface of a material. | Relevant for applications where the salt might be incorporated into or coated onto a material, for example, in drug delivery systems or antimicrobial surfaces. |
| Self-Assembly | The spontaneous organization of molecules into ordered structures. | Under certain conditions, the salt may form aggregates or micelles in solution, which can be studied using computational methods. |
The study of these fundamental chemical interactions is crucial for understanding the physicochemical properties of this compound and for designing new materials and formulations with desired characteristics.
Role in Chemical Biology and Biosynthesis Research
Chemical Synthesis of Gentamicin (B1671437) C1 Pentaacetate as a Reference Standard in Biosynthetic Pathway Studies
The study of complex biosynthetic pathways, such as that of the gentamicin antibiotics, necessitates the availability of pure, well-characterized reference standards. Gentamicin C1 Pentaacetate Salt serves this critical role, enabling accurate identification and quantification of intermediates and final products in fermentation broths and enzymatic assays. axios-research.comclearsynth.com The commercial gentamicin complex is a mixture of several related components, making it difficult to study the function of individual compounds without their prior isolation or synthesis. researchgate.net
The chemical synthesis of individual gentamicin congeners, including Gentamicin C1, provides an unambiguous source of pure material, overcoming the challenges of separating the closely related components from microbial sources. nih.gov Synthetic routes have been developed to produce various gentamicin components, often starting from more readily available aminoglycosides like sisomicin. nih.gov For example, a stereocontrolled synthesis of gentamicins C1 and C2 has been achieved starting from sisomicin, providing an alternative to chromatographic separation for accessing these sought-after compounds. nih.govnih.gov
Once the free base form of Gentamicin C1 is synthesized, it can be converted to the pentaacetate salt. This salt form offers stability and is suitable for use in analytical applications. axios-research.comclearsynth.com Suppliers of chemical standards provide this compound with comprehensive characterization data, confirming its identity and purity in accordance with regulatory guidelines. clearsynth.com This makes it an ideal reference standard for a range of applications, including analytical method development, method validation, and quality control (QC) during research into the biosynthesis of gentamicin. axios-research.comclearsynth.com
Table 1: Chemical Properties of this compound Click on a row to display more information.
| Property | Value | Source |
|---|---|---|
| CAS Number (Free Base) | 25876-10-2 | axios-research.comclearsynth.comsimsonpharma.comscbt.com |
| Molecular Formula | C₂₁H₄₃N₅O₇ · ₅CH₃CO₂H | axios-research.com |
| Molecular Weight | 477.60 (free base); 300.26 (acetate component) | axios-research.com |
| Primary Use | Analytical Reference Standard | axios-research.comclearsynth.com |
Investigating Chemical Modifications in the Biosynthetic Pathway (e.g., methylation patterns of related gentamicin components)
The structural diversity of the gentamicin C complex, which consists of five major components (C1, C1a, C2, C2a, and C2b), arises from different methylation patterns at various sites on the aminoglycoside scaffold. nih.govpnas.org These modifications are introduced during the late stages of biosynthesis in the bacterium Micromonospora echinospora and are catalyzed by a suite of methyltransferase enzymes. nih.govcam.ac.uk Understanding the function and specificity of these enzymes is a key area of research, as it reveals how the final composition of the gentamicin complex is determined. pnas.orgresearchgate.net
Gene deletion and chemical complementation studies have been instrumental in elucidating the roles of these enzymes. nih.gov Key methyltransferases in the gentamicin biosynthetic gene cluster include GenN, GenD1, and GenK. pnas.org
GenN is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase responsible for the 3''-N-methylation of an early intermediate. pnas.orgresearchgate.net
GenD1 is a cobalamin- and radical SAM-dependent methyltransferase that catalyzes 4''-C-methylation to form gentamicin X2. pnas.org
GenK , another radical SAM-dependent methyltransferase, acts at a critical branch point in the pathway. nih.gov It catalyzes the 6'-C-methylation of gentamicin X2. pnas.orgacs.org This step directs the pathway toward the synthesis of gentamicins C1, C2, and C2a. nih.gov In the absence of GenK activity, the pathway is shunted to produce the 6'-unmethylated components, C1a and C2b. nih.govresearchgate.net
A significant discovery in understanding the complete methylation pattern was the identification of GenL , the terminal 6'-N-methyltransferase. nih.govpnas.org This enzyme was found to be located far from the main gentamicin biosynthetic gene cluster on the chromosome. nih.govcam.ac.uk GenL is responsible for the final methylation step that converts gentamicin C2 to C1 and gentamicin C1a to C2b. nih.govpnas.org These findings have fully accounted for the methylation patterns observed in the natural gentamicin complex and provide a roadmap for potentially engineering the pathway to produce single, pure gentamicin components through fermentation. nih.govcam.ac.uk
Table 2: Key Methyltransferases in Gentamicin Biosynthesis Click on a row to display more information.
| Enzyme | Function | Substrate → Product | Source |
|---|---|---|---|
| GenN | 3''-N-methylation | 3''-dehydro-3''-amino-gentamicin A2 → 3''-N-methylated intermediate | pnas.orgresearchgate.net |
| GenD1 | 4''-C-methylation | 3''-N-methylated intermediate → Gentamicin X2 | pnas.org |
| GenK | 6'-C-methylation (Branching point) | Gentamicin X2 → G418 (precursor to C1, C2, C2a) | pnas.orgnih.gov |
| GenL | 6'-N-methylation (Terminal step) | Gentamicin C2 → Gentamicin C1; Gentamicin C1a → Gentamicin C2b | nih.govpnas.org |
Structure-Activity Relationship Studies of Gentamicin Derivatives (focused on chemical properties and interactions, not biological efficacy)
Structure-activity relationship (SAR) studies of gentamicin derivatives are crucial for understanding how specific chemical features of the molecule influence its interactions with biological targets, independent of the ultimate therapeutic outcome. These studies often focus on the chemical and physical interactions with model systems, such as ribosomal RNA oligonucleotides, to dissect the molecular basis of binding. embopress.orgnih.gov The gentamicin C complex, with its array of closely related structures differing only by methylation, provides a natural library for such investigations. embopress.org
The target for gentamicin is the A site of the 16S ribosomal RNA. embopress.org High-resolution structural studies, such as those using nuclear magnetic resonance (NMR) spectroscopy, have been performed on complexes of gentamicin components with model RNA oligonucleotides that mimic the ribosomal A site. embopress.orgnih.gov These studies reveal the precise chemical interactions that govern binding. For instance, the structure of Gentamicin C1a complexed with an A-site RNA model shows that the antibiotic binds in the major groove of the RNA. embopress.org
The different rings of the gentamicin molecule play distinct roles in this interaction:
Rings I and II (garosamine and deoxystreptamine) direct the primary specific interactions with the RNA, forming key hydrogen bonds. embopress.orgnih.gov
Ring III (gentosamine), which distinguishes the gentamicin subclass of aminoglycosides, also forms specific interactions with conserved base pairs in the RNA target. embopress.orgnih.gov
The methylation pattern at the 6' position of Ring I is a key determinant of interaction nuances. nih.govembopress.org The presence or absence of methyl groups at this position, which differentiates components like C1 and C1a, affects the conformation and binding affinity. nih.govembopress.org These SAR studies, focused on the chemical properties of binding and interaction, provide a rational basis for the design and chemical synthesis of novel aminoglycoside derivatives with potentially altered interaction profiles. nih.gov
Table 3: Structural Features and Interaction Sites of Gentamicin Components Click on a row to display more information.
| Structural Component | Key Chemical Feature | Role in RNA A-Site Interaction | Source |
|---|---|---|---|
| Ring I | 6' substitutions (C- and N-methylation) | Directs specific RNA-drug interactions; methylation pattern influences binding affinity and conformation. | nih.govembopress.org |
| Ring II | Amino and hydroxyl groups | Forms foundational hydrogen bonds with the RNA backbone, anchoring the molecule. | embopress.orgasm.org |
| Ring III | 3''-N-methyl and 4''-C-methyl groups | Directs specific interactions with conserved base pairs, contributing to binding specificity. | embopress.orgnih.gov |
Future Research Directions in Chemical Science
Development of Novel Synthetic Routes for Gentamicin (B1671437) C1 Pentaacetate and Analogs
The chemical synthesis of gentamicin components is a significant challenge due to the complexity of their structures. nih.gov Historically, the separation of individual gentamicin components from fermentation mixtures has been the primary method of obtaining pure compounds. nih.gov However, this process is often difficult and inefficient. Consequently, there is a growing interest in developing de novo synthetic routes that offer greater control and versatility.
Recent efforts have demonstrated the feasibility of synthesizing Gentamicin C1 and its analogs from more readily available starting materials like sisomicin. nih.govacs.org These multi-step syntheses, while complex, provide a pathway to produce pure gentamicin congeners, which is crucial for detailed structure-activity relationship studies. nih.govacs.orgresearchgate.netresearchgate.net The development of more efficient and stereocontrolled synthetic strategies remains a key objective. Future research will likely focus on:
Developing Novel Protective Group Strategies: The multiple amino and hydroxyl groups on the gentamicin scaffold necessitate complex protection and deprotection schemes. researchgate.net Innovations in this area could significantly streamline synthetic routes.
Creating Diverse Analogs: Synthetic access allows for the creation of a wide range of analogs with modifications at various positions. researchgate.net This is essential for probing the structural requirements for its chemical and biological activities.
High-Throughput Screening for Chemical Reactivity and Stability
Understanding the chemical reactivity and stability of Gentamicin C1 Pentaacetate Salt under various conditions is crucial for its handling, storage, and potential applications. Stability studies have shown that gentamicin is sensitive to factors such as temperature, pH, and humidity. creative-diagnostics.com For instance, the stability of gentamicin decreases significantly as the pH deviates from the optimal range of 4.5 to 7.0. creative-diagnostics.com
Future research will likely involve:
Systematic Stability Profiling: Employing high-throughput screening (HTS) methods to rapidly assess the stability of this compound and its analogs under a wide array of conditions (e.g., different pH values, temperatures, solvents, and presence of excipients).
Forced Degradation Studies: Intentionally subjecting the compound to harsh conditions to identify potential degradation products and pathways. This information is critical for ensuring the quality and safety of any potential application.
Reactivity with Other Molecules: Investigating the potential for chemical reactions with other molecules, which is important for formulation development and understanding potential incompatibilities.
Key factors influencing the stability of gentamicin are outlined in the table below:
| Factor | Effect on Stability |
| Temperature | Heat-sensitive; degradation rates increase with temperature. creative-diagnostics.com |
| pH | Most stable between pH 4.5 and 7.0; degradation increases outside this range. creative-diagnostics.comejua.net |
| Humidity | Susceptible to hydrolytic degradation in the presence of excess moisture. creative-diagnostics.com |
Integration of Computational and Experimental Approaches for Deeper Structural Understanding
A detailed understanding of the three-dimensional structure of Gentamicin C1 is fundamental to comprehending its chemical behavior. While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable structural information, computational modeling offers a powerful complementary approach. acs.orgresearchgate.netembopress.org
Future research in this area will focus on:
Advanced NMR Studies: Utilizing more sophisticated NMR experiments, potentially in combination with isotopic labeling, to gain more precise insights into the conformation and dynamics of this compound in solution.
Molecular Dynamics (MD) Simulations: Performing MD simulations to explore the conformational landscape of the molecule and its interactions with its environment at an atomic level.
Quantum Mechanical (QM) Calculations: Using QM methods to investigate the electronic structure and reactivity of the molecule, which can help to rationalize its chemical properties.
The integration of these computational and experimental techniques will provide a more complete and dynamic picture of the structure of this compound, which is essential for understanding its properties and for the rational design of new analogs.
Utilization of Gentamicin C1 Pentaacetate in Materials Science or other Non-Clinical Applications
While gentamicin is primarily known for its antibacterial properties, there is emerging interest in exploring its potential in non-clinical applications, particularly in the field of materials science. The unique chemical structure of gentamicin, with its multiple functional groups, makes it an interesting candidate for incorporation into various materials.
Recent studies have investigated the use of gentamicin in coatings for biomedical implants. acs.orgnih.gov For example, coatings containing gentamicin have been applied to iron-based biomaterials and titanium alloys to enhance their biocompatibility and provide antibacterial properties. acs.orgnih.gov The presence of gentamicin on the surface of these materials was confirmed by techniques such as X-ray photoelectron spectroscopy (XPS). acs.org
Future research directions in this area may include:
Development of Novel Drug-Eluting Materials: Incorporating this compound into biodegradable polymers or other matrices to create materials that can release the compound in a controlled manner.
Surface Modification of Materials: Covalently attaching or physically adsorbing this compound onto the surfaces of various materials to impart specific properties.
Exploration of Other Non-Clinical Applications: Investigating the potential use of this compound in other fields, such as in the development of new biosensors or as a chiral selector in chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
